1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
1-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 4-chlorophenyl group at position 1 and a 4-(4-methoxyphenyl)thiazole moiety at position 2. The triazole and thiazole rings contribute to its aromatic and electronic properties, while the chlorine and methoxy substituents modulate steric and electronic effects.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c1-25-14-8-2-11(3-9-14)15-10-26-18(21-15)16-17(20)24(23-22-16)13-6-4-12(19)5-7-13/h2-10H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENVTGQTTZOCRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a synthetic derivative that incorporates several bioactive moieties, including a triazole and thiazole ring. This structural complexity suggests a diverse range of biological activities, which have been the subject of various studies.
Chemical Structure
The molecular formula for this compound is , and its structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown promising results in inhibiting the growth of various cancer cell lines.
- Case Study : A study reported that triazole derivatives demonstrated IC50 values ranging from 1.61 µg/mL to 2.32 µg/mL against human cancer cell lines such as A-431 and Jurkat cells. These results suggest a strong potential for anticancer applications in similar compounds .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1 | A-431 | 1.61 |
| 2 | Jurkat | 2.32 |
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have also been studied extensively. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and oxidative stress markers.
- Mechanism : The compound has been observed to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages activated by lipopolysaccharide (LPS). This inhibition is crucial for reducing inflammation in various pathological conditions .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, the compound has demonstrated antimicrobial activity against various pathogens.
- Research Findings : A study highlighted that certain derivatives exhibited significant activity against Mycobacterium tuberculosis with IC50 values as low as 2.03 µM, indicating potential as a therapeutic agent against tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be largely attributed to its structural components:
- Thiazole Ring : Essential for cytotoxic activity.
- Triazole Moiety : Enhances interaction with biological targets.
Research indicates that modifications on the phenyl rings significantly affect the potency of these compounds; electron-donating groups tend to increase activity .
Chemical Reactions Analysis
Nucleophilic Reactions at the Triazole-5-Amine Group
The primary amine (-NH₂) at position 5 of the triazole ring exhibits nucleophilic reactivity, enabling the following transformations:
Key Findings :
-
Acylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with activating agents like TSTU (tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate).
-
Schiff base formation with 3-methoxy-4-hydroxybenzaldehyde under reflux yields stabilized hydrazones with potential bioactivity .
Electrophilic Aromatic Substitution (EAS) on Aromatic Rings
The 4-chlorophenyl and 4-methoxyphenyl substituents influence EAS reactivity:
Reactivity Trends :
-
The 4-methoxyphenyl group activates the aryl ring for electrophilic attack at the para position due to electron-donating effects (-OCH₃) .
-
The 4-chlorophenyl group directs substituents to the meta position via deactivation (-Cl) .
Cross-Coupling Reactions Involving the 4-Chlorophenyl Group
The chlorine atom on the phenyl ring participates in palladium-catalyzed couplings:
Mechanistic Notes :
-
Suzuki coupling replaces Cl with aryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid) under inert conditions .
-
Sonogashira reactions require copper co-catalysts to form C-C bonds with terminal alkynes .
Thiazole Ring Reactivity
The 1,3-thiazole moiety undergoes selective modifications:
Key Observations :
-
Bromination occurs preferentially at the C-5 position due to electron-rich aromatic character .
-
Oxidation of the thiazole sulfur is feasible but requires strong oxidizing agents .
Triazole Ring Stability and Cycloadditions
The 1,2,3-triazole core demonstrates stability under acidic/basic conditions but participates in:
| Reaction Type | Conditions | Product | Source Citations |
|---|---|---|---|
| Click Cycloaddition | CuSO₄, sodium ascorbate, H₂O/THF | Triazole-linked conjugates (e.g., PEGylated analogs) |
Mechanistic Insights :
-
The triazole’s stability under physiological conditions makes it ideal for bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Salt Formation and Purification
The amine group facilitates salt formation for enhanced solubility:
| Reaction Type | Conditions | Product | Source Citations |
|---|---|---|---|
| Hydrochloride Salt | HCl (1 M), methanol, reflux | Water-soluble hydrochloride salt |
Applications :
-
Hydrochloride salts improve crystallinity and bioavailability during pharmaceutical formulation.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The methoxy group (electron-donating) in the target compound contrasts with ethyl (electron-neutral) or nitro groups (electron-withdrawing, e.g., ), influencing redox properties and binding affinity .
- Heterocyclic Core : Unlike imidazo[1,2-a]pyridine derivatives (), the triazole-thiazole framework offers distinct hydrogen-bonding capabilities and conformational rigidity .
Physicochemical Properties
- Solubility : The methoxy group in the target compound improves aqueous solubility compared to nitro-substituted analogs () but reduces lipophilicity relative to ethyl-substituted derivatives () .
- Crystallinity : Crystallographic data () suggests that para-substituted derivatives (e.g., target compound) adopt planar conformations, whereas ortho-substituted analogs exhibit torsional strain, affecting crystal packing .
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains a cornerstone for thiazole preparation. For 4-(4-methoxyphenyl)-1,3-thiazol-2-amine, the following pathway is proposed:
- Starting materials :
- 4-Methoxyphenylacetamide (derived from 4-methoxyacetophenone via amidation).
- Thiourea or thioamide derivatives.
- Cyclization :
Reacting the acetamide with bromine in the presence of thiourea under acidic conditions yields the thiazole core. For example:
$$
\text{4-Methoxyphenylacetamide} + \text{Thiourea} \xrightarrow[\text{HBr}]{\text{Br}_2} \text{4-(4-Methoxyphenyl)-1,3-thiazol-2-amine}
$$
This method parallels the synthesis of 3-(2-fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b]thiadiazole, where carbon disulfide and hydrazine hydrate were used to form thiazole intermediates.
Alternative Thiazole Formation
A modified approach involves cyclocondensation of 4-methoxyphenylglyoxal with thiosemicarbazide:
$$
\text{4-Methoxyphenylglyoxal} + \text{Thiosemicarbazide} \xrightarrow{\Delta} \text{Thiazole derivative}
$$
This method, akin to the synthesis of 4-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenethyl)-2H-1,2,4-triazole-5(4H)-thione, emphasizes the use of refluxing NaOH solutions to drive cyclization.
Synthesis of the Triazole Moiety
Hydrazine-Based Cyclization
An alternative route employs hydrazine derivatives:
- Hydrazone formation :
Reacting 4-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone. - Oxidative cyclization :
Using iodine or lead tetraacetate to induce cyclization:
$$
\text{Hydrazone} \xrightarrow{\text{I}_2} \text{1-(4-Chlorophenyl)-1H-1,2,3-triazol-5-amine}
$$
Similar oxidative steps were reported in the synthesis of 3-[4-(2-chlorobenzylideneamino)-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]-1,3-diphenylpropan-1-one, where phosphorus oxychloride facilitated cyclization.
Coupling Strategies for Thiazole-Triazole Integration
Suzuki-Miyaura Cross-Coupling
If halogenated intermediates are accessible, palladium-catalyzed coupling can link the thiazole and triazole:
- Thiazole boronic ester :
Prepare 2-bromo-4-(4-methoxyphenyl)thiazole and convert it to the corresponding boronic acid. - Triazole halide :
Synthesize 4-iodo-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine. - Coupling :
$$
\text{Boronic ester} + \text{Iodo-triazole} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target compound}
$$
This approach mirrors the use of coupling reactions in 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole synthesis.
Nucleophilic Aromatic Substitution
Direct substitution at the thiazole C-2 position:
- Activated thiazole :
Introduce a leaving group (e.g., chloride) at C-2 of the thiazole. - Triazole nucleophile :
Generate a triazol-5-amine anion under basic conditions. - Substitution :
$$
\text{2-Chloro-thiazole} + \text{Triazole anion} \xrightarrow{\text{Base}} \text{Target compound}
$$
This method requires careful control of reaction conditions to avoid side reactions, as seen in the synthesis of 1-{(1Z)-1-[6-(4-chlorophenoxy)hexyloxy]-1-(2,4-difluorophenyl)prop-1-en-2-yl}-1H-1,2,4-triazol-4-ium nitrate.
Optimization and Green Chemistry Considerations
Solvent Selection
Telescoping Synthesis
Combining the thiazole and triazole synthesis steps without intermediate isolation improves atom economy. For example:
- Perform thiazole cyclization in a one-pot system.
- Directly couple the crude thiazole intermediate with the triazole precursor.
This strategy reduces waste and aligns with industrial practices described in patent literature.
Analytical and Purification Methods
Characterization
- NMR : Confirm regiochemistry of the triazole and thiazole substituents.
- HPLC-MS : Monitor reaction progress and assess purity.
Recrystallization
- Solvent systems : Ethanol-water (3:1) or ethyl acetate-hexane mixtures, as used in 4-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenethyl)-2H-1,2,4-triazole-5(4H)-thione purification.
Q & A
Q. Which computational tools predict metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
